2-(3-Chlorophenyl)-1-phenylethanone
Overview
Description
2-(3-Chlorophenyl)-1-phenylethanone, also known as 3-chloro-1-phenylethanone, is a chemical compound belonging to the class of organochlorine compounds. It is an aromatic compound, consisting of a phenyl ring with a chlorine atom attached to the 3rd carbon atom. The compound is used in the synthesis of various chemicals and pharmaceuticals, as well as in scientific research applications.
Scientific Research Applications
Synthetic Methods and Catalysis
A study by Jasia Mahdi et al. (2011) explored the synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones through Friedel–Crafts acylation of 2-(2-chlorophenyl) acetic acids and 2-chlorocarboxylic acids, respectively, using microwave heating. This method yielded higher ketone yields compared to conventional heating and highlighted the efficiency of FeCl3 as a less toxic catalyst for producing ketones without the need for chromatographic purification Mahdi, Ankati, Gregory, Tenner, & Biehl, 2011.
Materials Science and Chemical Engineering
In materials science, the modification and functionalization of polymers and small molecules are of significant interest. Studies involving closely related compounds, such as acetophenone and its derivatives, have been conducted to enhance the properties of materials for various applications. For example, the selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent was investigated, showcasing the environmental benefits and efficiency of using supercritical CO2 in chemical reactions More & Yadav, 2018.
Chemical Reactions and Mechanisms
Research on the chemical reactivity and mechanisms involving 2-(3-Chlorophenyl)-1-phenylethanone and related compounds provides insights into their potential applications. For instance, the study of photodecarboxylation reactions of 2-phenylpropionic acid, which shares structural similarities with this compound, reveals important mechanistic pathways that could be exploited in synthetic chemistry to produce various valuable compounds Jiménez, Miranda, & Tormos, 1995.
Antimicrobial and Molecular Docking Studies
The exploration of antimicrobial properties and molecular docking studies of compounds structurally related to this compound has been reported. For example, the study of molecular structure, spectroscopic, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone indicates potential applications in designing compounds with antimicrobial properties Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021.
properties
IUPAC Name |
2-(3-chlorophenyl)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPIFADCVUZSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289231 | |
Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27798-43-2 | |
Record name | NSC59912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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